molecular formula C18H18O3 B3025142 2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-36-7

2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B3025142
CAS RN: 898779-36-7
M. Wt: 282.3 g/mol
InChI Key: ABQKZTOKCOEWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the CAS Number: 898779-36-7 . It has a molecular weight of 282.34 and its IUPAC name is (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone” is based on its InChI Code: 1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 . This indicates the presence of 18 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule.

Scientific Research Applications

Organic Synthesis and Fine Chemicals

2,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules due to its versatile reactivity. Its unique structure, incorporating both a dioxolane ring and a benzophenone moiety, allows for diverse chemical transformations. These reactions can lead to the development of novel materials, pharmaceuticals, and functional compounds .

Photoinitiators in Polymer Chemistry

Photoinitiators play a crucial role in photopolymerization processes. This compound has been investigated as a potential photoinitiator due to its absorption in the UV region. When exposed to UV light, it generates reactive species that initiate polymerization reactions. Researchers explore its use in UV-curable coatings, adhesives, and 3D printing resins .

Antioxidant Properties

Studies have highlighted the antioxidant activity of 2,5-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone. As an antioxidant, it scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers investigate its potential applications in food preservation, cosmetics, and health supplements .

Photostabilizers in Sunscreens and Cosmetics

The compound’s UV-absorbing properties make it suitable as a photostabilizer in sunscreens and cosmetic formulations. By absorbing UV radiation, it prevents the degradation of active ingredients and enhances product stability. Its compatibility with various cosmetic matrices makes it an attractive choice for formulators .

Fluorescent Probes and Imaging Agents

Researchers have explored the fluorescent properties of this compound. It emits fluorescence upon excitation, making it useful as a probe in biological imaging. Its potential applications include cellular imaging, tracking specific molecules, and studying cellular processes .

Cytotoxicity Studies and Drug Development

While investigating related compounds, scientists have discovered moderate cytotoxicity against cancer cell lines. For instance, (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester, a derivative containing the thiazole unit, exhibited cytotoxic effects against KB and LoVo cells. Researchers continue to explore its potential as a lead compound for anticancer drug development .

properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-6-7-13(2)16(10-12)17(19)14-4-3-5-15(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKZTOKCOEWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645065
Record name (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898779-36-7
Record name Methanone, (2,5-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.